molecular formula C7H8BrNO2 B2644839 (5-Bromo-4-methoxypyridin-2-yl)methanol CAS No. 122307-33-9

(5-Bromo-4-methoxypyridin-2-yl)methanol

Cat. No.: B2644839
CAS No.: 122307-33-9
M. Wt: 218.05
InChI Key: RPWZOOSWYANIES-UHFFFAOYSA-N
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Description

(5-Bromo-4-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methoxypyridin-2-yl)methanol can be achieved through several methods. One common approach involves the bromination of 4-methoxypyridine followed by the introduction of a hydroxymethyl group. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The subsequent introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and hydroxymethylation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include reduced pyridine derivatives and modified substituents.

Scientific Research Applications

(5-Bromo-4-methoxypyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-methoxypyridin-2-yl)methanol
  • (6-Bromo-5-methoxypyridin-2-yl)methanol
  • (3-Bromo-4,5-dimethoxyphenyl)methanol

Uniqueness

(5-Bromo-4-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine, methoxy, and hydroxymethyl groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(5-bromo-4-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWZOOSWYANIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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